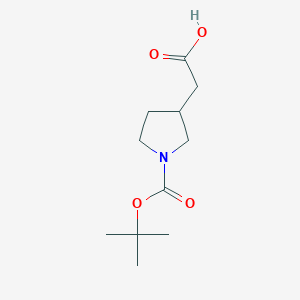

1-Boc-3-pyrrolidineacetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEXQIJIXQSFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402156 | |

| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175526-97-3 | |

| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-pyrrolidine-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-pyrrolidineacetic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Boc-3-pyrrolidineacetic acid, a valuable building block in modern medicinal chemistry. We will delve into its core chemical and physical properties, provide detailed synthetic protocols, explore its reactivity with a focus on amide bond formation, and highlight its application in the synthesis of pharmaceutical agents. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug development, offering both foundational knowledge and actionable experimental insights.

Core Chemical and Physical Properties

This compound, systematically named 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid, is a bifunctional molecule featuring a carboxylic acid and a Boc-protected secondary amine incorporated into a pyrrolidine ring. This structural arrangement makes it a versatile synthon for introducing a constrained 3-acetic acid pyrrolidine moiety into target molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for the chiral analogues, specific experimental values for the racemic compound are not consistently reported in the literature. Predicted values are therefore also included and should be considered as estimates.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 229.27 g/mol | [1][2][3] |

| CAS Number | 175526-97-3 | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Not available (for racemic) | [1] |

| (S)-enantiomer: No data found | ||

| (R)-enantiomer: No data found | ||

| Boiling Point | 357.4 °C at 760 mmHg (Predicted) | [1][5] |

| Density | 1.151 g/cm³ (Predicted) | [1][5] |

| pKa | 4.65 ± 0.10 (Predicted) | [5] |

| Solubility | Generally soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. Limited solubility in water. | [6] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound. The following sections provide an overview of the expected spectral characteristics.

1.2.1. ¹H and ¹³C NMR Spectroscopy

While a publicly available, assigned spectrum for this compound is not readily found, the expected chemical shifts can be inferred from the analysis of similar structures and general principles of NMR spectroscopy. The presence of rotamers due to the carbamate group may lead to broadened or duplicated signals in the NMR spectra.[7]

Expected ¹H NMR (CDCl₃) signals:

-

~10-12 ppm (broad s, 1H): Carboxylic acid proton (-COOH).

-

~3.0-3.6 ppm (m, 4H): Methylene protons on the pyrrolidine ring adjacent to the nitrogen.

-

~2.4-2.6 ppm (m, 1H): Methine proton on the pyrrolidine ring.

-

~2.3-2.5 ppm (d, 2H): Methylene protons of the acetic acid side chain.

-

~1.6-2.2 ppm (m, 2H): Methylene protons on the pyrrolidine ring.

-

1.45 ppm (s, 9H): Methyl protons of the Boc protecting group.

Expected ¹³C NMR (CDCl₃) signals:

-

~175-180 ppm: Carbonyl carbon of the carboxylic acid.

-

~154-156 ppm: Carbonyl carbon of the Boc group.

-

~79-81 ppm: Quaternary carbon of the Boc group.

-

~45-55 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen.

-

~30-40 ppm: Methine and methylene carbons of the pyrrolidine ring and the acetic acid side chain.

-

~28.5 ppm: Methyl carbons of the Boc group.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[8][][10]

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~2975 cm⁻¹: C-H stretching of the alkyl groups.

-

~1740 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1690 cm⁻¹ (strong): C=O stretching of the Boc-carbamate.

-

~1160 cm⁻¹: C-O stretching of the Boc group.

1.2.3. Mass Spectrometry

In mass spectrometry, particularly under electrospray ionization (ESI), this compound is expected to show the protonated molecule [M+H]⁺ at m/z 230.2. A common fragmentation pathway involves the loss of the Boc group or components thereof.[11]

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the N-protection of 3-pyrrolidineacetic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base to neutralize the in-situ formed acid.

Synthetic Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of the (R)-enantiomer and can be applied to the racemic starting material.[5]

Materials:

-

3-Pyrrolidineacetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl), 3N

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-pyrrolidineacetic acid in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide.

-

Boc-Protection: To the stirred solution at room temperature, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 1.5 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with ether to remove any unreacted Boc₂O.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 3N HCl.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Reactivity and Key Reactions: Amide Bond Formation

The primary utility of this compound in medicinal chemistry lies in its ability to participate in amide bond formation, coupling its carboxylic acid moiety with a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

EDC/HOBt Coupling: A Reliable Method

A widely used and reliable method for amide bond formation involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).

Mechanism of EDC/HOBt Coupling:

-

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

HOBt acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an activated HOBt ester. This step is crucial as it minimizes the risk of racemization and reduces the formation of N-acylurea byproduct.

-

The amine nucleophile then attacks the activated HOBt ester to form the desired amide bond, regenerating HOBt in the process.

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Exemplary Protocol: Coupling with Benzylamine

Materials:

-

This compound

-

Benzylamine

-

EDC·HCl

-

HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1N HCl, saturated NaHCO₃ solution, brine

-

Anhydrous Na₂SO₄

Procedure:

-

Reactant Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and benzylamine (1.1 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add EDC·HCl (1.2 eq.) to the reaction mixture in one portion, followed by the dropwise addition of DIPEA (2.5 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Applications in Drug Discovery

The pyrrolidine scaffold is a prevalent motif in many FDA-approved drugs and biologically active compounds.[12] this compound serves as a key building block for introducing this valuable pharmacophore, often to modulate physicochemical properties, enhance binding to biological targets, or to serve as a constrained linker.

While specific examples directly citing the use of this compound can be challenging to find in publicly available literature for proprietary drug development programs, its utility can be inferred from the structures of various therapeutic agents. For instance, derivatives of 3-substituted pyrrolidines are integral to a range of drugs targeting different therapeutic areas.

One notable example where a similar building block is employed is in the synthesis of the lipoglycopeptide antibiotic Telavancin .[13][14][15][16][17] Although the exact side chain is different, the synthesis involves the coupling of a substituted pyrrolidine moiety to the vancomycin core, highlighting the importance of such building blocks in the development of complex antibacterial agents.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. The following information is a general guideline based on data for the compound and its analogues.[1][5]

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][18]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[19][20][21][22]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, combined with the conformational constraint of the pyrrolidine ring, makes it an attractive component for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, insights into its reactivity in amide bond formation, and a perspective on its applications. By understanding these core technical aspects, researchers can effectively utilize this compound to advance their drug discovery programs.

References

- Macmillan Group, Princeton University. (n.d.). Supplementary Information.

- TCI America. (2018, July 6). Safety Data Sheet: (R)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine.

- Fisher Scientific. (2025, December 19).

- Capot Chemical. (2019).

- Fisher Scientific. (2024, February 10).

- American Elements. (n.d.). This compound.

- SpectraBase. (n.d.). 1-Boc-pyrrolidine.

- PubChem. (n.d.). 1-Boc-3-pyrrolidinol.

- Protheragen. (n.d.). (R)-1-Boc-3-(aminomethyl)pyrrolidine.

- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- PubChem. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642).

- ACS Omega. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.

- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)

- BenchChem. (2025). Comparative Analysis of (R)-(-)-N-Boc-3-pyrrolidinol: A Mass Spectrometry Perspective.

- PubChem. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid.

- BenchChem. (2025). Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.

- PMC. (n.d.). Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert.

- Google Patents. (n.d.). Process for the synthesis of telavancin, its pharmaceutically acceptable salts as well as an n-protected imine-derivative of telavancin.

- BenchChem. (2025). Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.

- PubMed. (2015). Telavancin: the long and winding road from discovery to food and drug administration approvals and future directions.

- Google Patents. (n.d.). Preparation method of telavancin.

- ResearchGate. (2017). Synthetic process of telavancin.

- RJPN. (2020).

- PubMed. (2009). Telavancin disrupts the functional integrity of the bacterial membrane through targeted interaction with the cell wall precursor lipid II.

- ResearchGate. (n.d.). FTIR spectra of all prepared BOC-glycine and esters.

Sources

- 1. americanelements.com [americanelements.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-Boc-3-pyrrolidine acetic acid 97% | CAS: 175526-97-3 | AChemBlock [achemblock.com]

- 4. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid, CasNo.204688-61-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 5. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. WO2013034676A1 - Process for the synthesis of telavancin, its pharmaceutically acceptable salts as well as an n-protected imine-derivative of telavancin - Google Patents [patents.google.com]

- 14. Telavancin: the long and winding road from discovery to food and drug administration approvals and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN108948156B - Preparation method of telavancin - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Telavancin disrupts the functional integrity of the bacterial membrane through targeted interaction with the cell wall precursor lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 204688-60-8 Cas No. | (R)-(1-BOC-pyrrolidin-3-yl)-acetic acid | Apollo [store.apolloscientific.co.uk]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. fishersci.com [fishersci.com]

- 21. capotchem.com [capotchem.com]

- 22. fishersci.no [fishersci.no]

A Technical Guide to the Synthesis of (R)-1-Boc-3-pyrrolidineacetic Acid: Strategies and Methodologies

Introduction: The Significance of a Chiral Scaffold

(R)-1-Boc-3-pyrrolidineacetic acid, a chiral β-amino acid derivative, stands as a cornerstone in modern medicinal chemistry. Its rigid pyrrolidine framework, coupled with the stereochemically defined side chain, offers a privileged scaffold for the design of potent and selective therapeutic agents. The incorporation of this moiety can impart favorable pharmacokinetic properties and enforce specific conformations required for high-affinity binding to biological targets.

This technical guide provides an in-depth exploration of the primary synthetic routes to (R)-1-Boc-3-pyrrolidineacetic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind various synthetic approaches, offering detailed protocols and mechanistic insights to empower the practical application of this invaluable building block.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (R)-1-Boc-3-pyrrolidineacetic acid presents the central challenge of establishing the stereocenter at the C3 position of the pyrrolidine ring with high fidelity. Several major strategies have been developed to address this, each with its own set of advantages and considerations.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, providing an efficient pathway to complex chiral molecules. (S)-Malic acid is a prominent precursor for the synthesis of (R)-3-substituted pyrrolidines. The strategy involves the transformation of the stereocenters in the starting material to establish the desired stereochemistry in the final product.

A plausible synthetic sequence from (S)-malic acid involves the formation of a cyclic imide, followed by reduction and further functional group manipulations to construct the pyrrolidine ring and the acetic acid side chain. While elegant, this approach can sometimes involve multiple steps, impacting the overall yield.

Asymmetric Catalysis: Precision in Stereocontrol

Asymmetric catalysis offers a powerful and atom-economical approach to enantioselective synthesis. Key methods applicable to the synthesis of chiral pyrrolidines include:

-

Asymmetric Hydrogenation: This technique involves the enantioselective reduction of a prochiral precursor, such as a pyrrole or pyrroline derivative, using a chiral catalyst. Ruthenium and rhodium complexes with chiral phosphine ligands are often employed to achieve high enantiomeric excess (ee)[1]. The choice of catalyst and reaction conditions is critical to ensure high conversion and stereoselectivity.

-

Asymmetric Michael Addition: This method can be used to construct the pyrrolidine ring with control over the stereochemistry at the C3 position. Organocatalytic enantioselective Michael addition of nitroalkanes to α,β-unsaturated esters can yield precursors that are then cyclized and reduced to the desired pyrrolidine derivative[2][3][4]. This approach can provide the target molecule in a limited number of steps with high enantiopurity.

Enzymatic Resolution: Harnessing Biocatalysis

Enzymatic resolution is a widely used industrial method for separating enantiomers from a racemic mixture. This approach relies on the high stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer, allowing for the separation of the unreacted, desired enantiomer.

For the synthesis of (R)-1-Boc-3-pyrrolidineacetic acid, a racemic mixture of a suitable precursor, such as an ester of 1-Boc-3-pyrrolidineacetic acid, can be subjected to enzymatic hydrolysis. The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be separated and hydrolyzed to afford the final product with high enantiomeric purity[5][6][7].

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision based on factors such as scalability, cost, overall yield, and the desired level of enantiopurity.

| Synthetic Strategy | Key Advantages | Key Considerations | Typical Yields | Enantiomeric Excess (ee) |

| Chiral Pool Synthesis | Utilizes readily available, inexpensive chiral starting materials. | Can involve multiple steps, potentially lowering overall yield. | Moderate to Good | >99% |

| Asymmetric Catalysis | High atom economy, potential for high throughput. | Catalyst cost and sensitivity, optimization of reaction conditions can be complex. | Good to Excellent | >95% |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, suitable for large-scale production. | Theoretical maximum yield of 50% for the desired enantiomer. | Up to 50% (for the desired enantiomer) | >99% |

Detailed Experimental Protocols

The following protocols represent validated methods for key transformations in the synthesis of (R)-1-Boc-3-pyrrolidineacetic acid.

Protocol 1: Boc Protection of Pyrrolidine-3-acetic Acid (General Step)

This protocol describes the common step of introducing the tert-butyloxycarbonyl (Boc) protecting group onto the pyrrolidine nitrogen.

Materials and Reagents:

-

(R)-Pyrrolidine-3-acetic acid hydrochloride (or the free base)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the (R)-pyrrolidine-3-acetic acid precursor in a mixture of dioxane and 1N NaOH solution.

-

To this solution, add a solution of di-tert-butyl dicarbonate (1.05-1.2 equivalents) in dioxane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1.5-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with diethyl ether and wash the organic phase with 1N NaOH.

-

Acidify the aqueous phase to a pH of 2-3 with 3N HCl.

-

Extract the aqueous phase multiple times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-Boc-3-pyrrolidineacetic acid[8].

Protocol 2: Asymmetric Michael Addition Approach (Illustrative)

This protocol outlines a key step in an organocatalytic route to a precursor of the target molecule.

Materials and Reagents:

-

4-Oxo-2-enoate

-

Nitroalkane

-

Chiral organocatalyst (e.g., a diarylprolinol silyl ether)

-

Toluene

Procedure:

-

To a solution of the 4-oxo-2-enoate and the chiral organocatalyst in toluene, add the nitroalkane at the specified reaction temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture for the specified time, monitoring for completion by TLC.

-

Upon completion, purify the Michael adduct by flash column chromatography.

-

The resulting nitro-keto-ester can be further transformed through reduction of the nitro and keto groups and subsequent cyclization to form the pyrrolidine ring, followed by hydrolysis of the ester to yield the carboxylic acid[2][3][4].

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic strategies.

Sources

- 1. mdpi.com [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. keio.elsevierpure.com [keio.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Structural Analysis of (S)-1-Boc-3-pyrrolidineacetic acid

Introduction: The Significance of (S)-1-Boc-3-pyrrolidineacetic acid in Modern Drug Discovery

(S)-1-Boc-3-pyrrolidineacetic acid is a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its rigid pyrrolidine core, a common motif in many FDA-approved drugs, provides a defined three-dimensional structure that is crucial for specific molecular interactions with biological targets.[1][2][3] The presence of both a protected amine (via the tert-butyloxycarbonyl, or Boc, group) and a carboxylic acid functionality makes it a versatile intermediate for peptide synthesis and the construction of complex molecular architectures.[4][5] The stereochemistry at the C3 position is of paramount importance, as the biological activity and safety of a final drug candidate can be highly dependent on its specific enantiomeric form.[4]

This guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and quality control of (S)-1-Boc-3-pyrrolidineacetic acid, grounded in both theoretical principles and practical, field-proven insights.

Core Structural Features and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the foundation for any analytical strategy.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | [6][7] |

| Molecular Weight | 229.27 g/mol | [6][7] |

| CAS Number | 204688-61-9 | [7] |

| Appearance | White to off-white solid | [7] |

| Storage Temperature | 2-8°C | [7] |

The Boc protecting group is a cornerstone of modern organic synthesis, valued for its stability in a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[8][9] This allows for the selective manipulation of other functional groups within a molecule.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of (S)-1-Boc-3-pyrrolidineacetic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. A key feature to note in the spectrum of Boc-protected amines is the potential for signal broadening or duplication due to the presence of rotamers (conformational isomers) around the N-C(O) amide bond. This is a direct consequence of the partial double-bond character of this bond.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal. |

| ~3.2-3.6 | Multiplet | 2H | -CH₂-N(Boc)- | These are the protons on the carbon adjacent to the nitrogen atom of the pyrrolidine ring. |

| ~2.9-3.2 | Multiplet | 1H | -CH-CH₂-N- | This proton is on the carbon also attached to the nitrogen. |

| ~2.4-2.6 | Multiplet | 1H | -CH(CH₂COOH)- | This is the methine proton at the chiral center (C3). |

| ~2.3-2.5 | Multiplet | 2H | -CH₂-COOH | These are the methylene protons of the acetic acid side chain. |

| ~1.8-2.2 | Multiplet | 2H | -CH-CH₂-CH₂- | These are the methylene protons at the C4 position of the pyrrolidine ring. |

| 1.45 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group on the Boc protector give a characteristic strong singlet. |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The ranges provided are based on data from structurally similar compounds.[10]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy reveals each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155 | -NCOO- | The carbonyl carbon of the Boc group's carbamate functionality. |

| ~80 | -OC(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~45-50 | -CH₂-N(Boc)- | Pyrrolidine ring carbons directly attached to the nitrogen. |

| ~40 | -CH₂-COOH | The methylene carbon of the acetic acid side chain. |

| ~35-40 | -CH(CH₂COOH)- | The methine carbon at the chiral center (C3). |

| ~30 | -CH-CH₂-CH₂- | The C4 methylene carbon of the pyrrolidine ring. |

| 28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the Boc group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (S)-1-Boc-3-pyrrolidineacetic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: Acquire the spectrum at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[10]

-

¹³C NMR: Acquire the spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule. The principle is based on the absorption of infrared radiation by specific molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |

| ~2975, ~2870 | C-H stretch | Alkanes | From the pyrrolidine ring and Boc group. |

| ~1740 | C=O stretch | Carboxylic Acid | A strong absorption characteristic of the acid carbonyl. |

| ~1690 | C=O stretch | Carbamate (Boc) | A strong absorption for the Boc carbonyl. The presence of this band and the absence of N-H stretches around 3300-3500 cm⁻¹ confirms successful Boc protection.[2] |

| ~1160 | C-O stretch | Carbamate (Boc) | A strong stretch from the carbamate ester linkage. |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Due to the labile nature of the Boc group, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted ESI-MS Fragmentation Pattern

-

Molecular Ion: The expected protonated molecular ion [M+H]⁺ would be observed at m/z 230.27.

-

Major Fragments: The fragmentation is dominated by the loss of the Boc group through two primary pathways:

-

Loss of isobutylene (-56 Da): A fragment at m/z 174, corresponding to the loss of C₄H₈.

-

Loss of the entire Boc group (-100 Da): A fragment at m/z 130, resulting from the cleavage of the N-C(O) bond. This corresponds to the protonated 3-pyrrolidineacetic acid.

-

Experimental Workflow for Mass Spectrometry

Caption: Workflow for ESI-MS analysis.

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

For a chiral molecule intended for pharmaceutical applications, confirming its enantiomeric purity is a critical quality control step. Chiral HPLC is the gold standard for this analysis.[8][11] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs are widely effective for N-Boc protected compounds.[11]

Logical Flow for Chiral Method Development

Caption: Chiral HPLC method development strategy.

Exemplary Chiral HPLC Protocol

This protocol is a starting point and should be optimized for the specific instrumentation and column used.

-

Instrumentation: HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[12]

-

Mobile Phase: An isocratic mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v). The ratio of Hexane to IPA is the primary driver of retention and should be adjusted to achieve optimal resolution (Rs > 1.5).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Conclusion

The structural analysis of (S)-1-Boc-3-pyrrolidineacetic acid is a multi-faceted process that relies on the synergistic application of several advanced analytical techniques. NMR spectroscopy provides the definitive structural map, IR spectroscopy offers rapid confirmation of key functional groups, mass spectrometry verifies the molecular weight and provides fragmentation data, and chiral HPLC ensures the critical enantiomeric purity. By employing the methodologies outlined in this guide, researchers and drug development professionals can confidently verify the identity, structure, and purity of this vital chiral building block, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

- BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.

- BenchChem. (2025). The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: A Technical Guide.

- BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis.

- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

- American Elements. (n.d.). 1-Boc-3-Pyrrolidineacetic acid.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- National Center for Biotechnology Information. (n.d.). 1-Boc-3-pyrrolidinol. PubChem Compound Summary for CID 4416939.

- National Center for Biotechnology Information. (n.d.). Synthesis of Boc-protected bicycloproline.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- Scholars Research Library. (n.d.). Der Pharma Chemica.

- SpectraBase. (n.d.). 1-Boc-pyrrolidine.

- SpectraBase. (n.d.). 1-Boc-3-pyrrolidinone.

- Wiley Online Library. (n.d.). Infrared Spectra of Controlled Substances.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester(313706-15-9) 1H NMR [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. americanelements.com [americanelements.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1-Boc-3-pyrrolidineacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is paramount. Among these, aqueous solubility stands as a cornerstone, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.[1][2] Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of formulation challenges, often resulting in the costly failure of promising drug candidates in later developmental stages. This guide provides a comprehensive technical overview of the solubility of 1-Boc-3-pyrrolidineacetic acid, a key building block in medicinal chemistry. We will delve into its physicochemical characteristics, theoretical underpinnings of solubility, and present detailed, field-proven protocols for its empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting and interpreting its solubility behavior. This compound exists as a racemic mixture and as individual enantiomers, with the following key identifiers:

| Property | Racemic | (R)-enantiomer | (S)-enantiomer |

| Molecular Formula | C₁₁H₁₉NO₄ | C₁₁H₁₉NO₄ | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol | 229.27 g/mol | 229.27 g/mol |

| CAS Number | 175526-97-3 | 204688-60-8 | Not specified |

| Appearance | White to off-white powder | Information not available | Information not available |

| Melting Point | Information not available | Information not available | Information not available |

| Predicted pKa | 4.65 ± 0.10 | 4.65 ± 0.10 | 4.65 ± 0.10 |

Data compiled from various chemical supplier databases.

The presence of a carboxylic acid moiety (predicted pKa ~4.65) indicates that the solubility of this compound will be highly dependent on the pH of the aqueous medium.[3] At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. Conversely, at pH values above its pKa, it will be in its ionized, more soluble carboxylate form. The tert-butoxycarbonyl (Boc) protecting group, while crucial for synthetic strategies, introduces a significant lipophilic character to the molecule, which can counteract the hydrophilicity of the pyrrolidine ring and the carboxylic acid group, thus influencing its overall solubility.

Understanding Solubility: Thermodynamic vs. Kinetic

In the context of drug discovery, solubility is not a single, monolithic value but is typically assessed in two distinct forms: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid form of the compound.[4][5] It is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate and is essential for formulation development. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5]

-

Kinetic Solubility: This measurement is determined by the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[4] This method often results in a supersaturated solution, and the measured solubility is the point at which precipitation occurs. Kinetic solubility is a high-throughput screening method widely used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.

Predicted Solubility of this compound

In the absence of extensive experimental data, computational models provide a valuable tool for estimating the aqueous solubility of a compound. Using the SMILES string for this compound (O=C(O)CC1CN(C(OC(C)(C)C)=O)C1), we obtained predicted solubility values from the SwissADME web tool, which utilizes multiple predictive models.[6]

| Prediction Model | Predicted LogS | Predicted Solubility Class |

| ESOL | -1.78 | Soluble |

| Ali | -2.48 | Soluble |

| SILICOS-IT | -2.31 | Soluble |

The predicted LogS values, representing the logarithm of the molar solubility (mol/L), consistently suggest that this compound is likely to be soluble in water. It is crucial to remember that these are in silico predictions and should be confirmed by empirical testing.

Experimental Determination of Solubility: Detailed Protocols

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound. These protocols are designed to be self-validating by incorporating appropriate controls and rigorous analytical methods.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method is considered the definitive approach for measuring equilibrium solubility.[5]

Caption: Workflow for kinetic solubility determination by nephelometry.

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

-

Assay Plate Preparation:

-

In a clear-bottomed 96- or 384-well microtiter plate, perform a serial dilution of the DMSO stock solution.

-

To each well, add a specific volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measure the light scattering of each well using a nephelometer.

-

-

Data Analysis:

-

Plot the light scattering signal against the compound concentration.

-

The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to increase significantly above the background, indicating the onset of precipitation.

-

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound:

-

pH: As a carboxylic acid, its solubility will increase dramatically at pH values above its pKa (~4.65) due to the formation of the highly polar carboxylate anion. [3]* Temperature: For most solids, solubility increases with temperature. However, the exact temperature dependence needs to be determined experimentally. [7][8]* Solid-State Properties: The crystalline form (polymorphism) of the solid material can affect its solubility. Amorphous forms are generally more soluble than their crystalline counterparts. [7]* Solvent Composition: The presence of co-solvents, salts, and other excipients in the formulation can alter the solubility. [7][8]

Conclusion: A Roadmap for Solubility Assessment

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in drug discovery and development. This guide has provided a framework for this understanding, encompassing its physicochemical properties, the theoretical distinction between thermodynamic and kinetic solubility, and detailed, actionable protocols for their empirical determination. While in silico predictions offer valuable initial insights, they must be substantiated by rigorous experimental data. By employing the methodologies outlined herein, researchers can generate reliable solubility data, enabling informed decisions in lead optimization, formulation development, and ultimately, the progression of new therapeutic agents.

References

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.

- International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Quora. (2017, June 24). What are the factors affecting solubility of drugs?.

- Virtual Computational Chemistry Labor

- Sigma-Aldrich. (n.d.).

- Predictor Solubility. (n.d.). Welcome to Predictor - Solubility.

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- Chemaxon. (n.d.).

- Rowan Scientific. (n.d.). Predicting Solubility.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Carboxylic Acids.

- Chem-Impex. (n.d.). Boc-(S-3-amino-2-oxo-1-pyrrolidine-acetic acid.

- ChemicalBook. (2025, July 4). (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8.

- SwissADME. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.

- BOC Sciences. (n.d.). Amino Acid Analysis by HPLC.

- Benchchem. (n.d.). Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.

- Guidechem. (n.d.).

- Sigma-Aldrich. (n.d.). N-Boc-pyrrolidine-3-carboxylic acid 97 59378-75-5.

- International Journal of Pharmaceutical and Clinical Research. (n.d.).

- ResearchGate. (2025, August 10).

- The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- Benchchem. (n.d.). Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.

- AMERICAN ELEMENTS. (n.d.). This compound | CAS 175526-97-3.

- PubChem. (n.d.). (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid.

- National Institutes of Health. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.

- SwissADME. (n.d.). Frequently Asked Questions.

- ResearchGate. (n.d.). ADME Predictions of Compounds 1-4, Computed by SwissADME and PreADMET.

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME.

- National Institutes of Health. (n.d.).

- Asian Journal of Research in Pharmaceutical Sciences. (n.d.). ADME prediction of Phytochemicals present in Piper longum.

- ResearchGate. (2025, August 7). (PDF) Recent progress in the computational prediction of aqueous solubility and absorption.

- ALFA CHEMICAL. (n.d.). Good Price CAS:175526-97-3 | this compound for Sale.

- ChemicalBook. (n.d.). (S)-1-N-Boc-3-pyrrolidineacetic acid Chemical Properties.

- Google Patents. (n.d.). Pharmaceutically acceptable salts - US4879303A.

- Google Patents. (n.d.). WO2005004917A2 - Pharmaceutical composition for solubility enhancement of hydrophobic drugs.

- PubChem. (n.d.). 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939.

- Google Patents. (n.d.). CN1856297A - Pharmaceutical composition for solubility enhancement of hydrophobic drugs.

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. quora.com [quora.com]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

Spectroscopic Characterization of 1-Boc-3-pyrrolidineacetic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Boc-3-pyrrolidineacetic acid, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established principles of spectroscopic interpretation and supported by data from structurally related compounds, ensuring a robust and reliable reference for laboratory applications.

Introduction

This compound (CAS No. 175526-97-3), with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol , is a bifunctional molecule incorporating a protected amine and a carboxylic acid.[1] This unique structure makes it a valuable synthon for introducing a constrained scaffold in medicinal chemistry. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. This guide provides the foundational spectroscopic data and methodologies to ensure the identity and purity of this compound in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the pyrrolidine ring, and the acetic acid moiety. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~3.2 - 3.7 | m | 2H | N-CH₂ (pyrrolidine ring) |

| ~2.9 - 3.2 | m | 2H | N-CH₂ (pyrrolidine ring) |

| ~2.4 - 2.6 | m | 1H | CH (pyrrolidine ring) |

| ~2.3 - 2.5 | d | 2H | -CH₂-COOH |

| ~1.6 - 2.2 | m | 2H | -CH₂- (pyrrolidine ring) |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc group) |

Rationale: The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent. The protons on the pyrrolidine ring adjacent to the nitrogen will be deshielded, appearing at a lower field. The nine protons of the Boc group will appear as a sharp singlet due to their chemical equivalence. These predictions are based on the analysis of similar structures such as (R)-3-(Boc-amino)pyrrolidine and N-Boc-3-pyrrolidinol.[2][3]

¹³C NMR (Carbon-13 NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~154-156 | C=O (Boc group) |

| ~79-81 | -C(CH₃)₃ (Boc group) |

| ~45-55 | N-CH₂ (pyrrolidine ring) |

| ~43-50 | N-CH₂ (pyrrolidine ring) |

| ~35-45 | CH (pyrrolidine ring) |

| ~30-40 | -CH₂-COOH |

| ~28-30 | -CH₂- (pyrrolidine ring) |

| 28.5 | -C(CH₃)₃ (Boc group) |

Rationale: The carbonyl carbons of the carboxylic acid and the Boc group are the most deshielded, appearing at the lowest field. The quaternary carbon and the methyl carbons of the Boc group have characteristic chemical shifts. The chemical shifts of the pyrrolidine ring carbons are assigned based on their proximity to the electron-withdrawing nitrogen atom. These assignments are informed by data from related N-Boc protected amino acids and pyrrolidine derivatives.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound will be dominated by the characteristic stretching vibrations of the carbonyl groups and the O-H bond.

Table 3: Predicted FT-IR Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2975 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (carbamate, Boc group) |

| ~1160 | Strong | C-O stretch (carbamate) |

Rationale: The broad absorption band for the O-H stretch of the carboxylic acid is a hallmark feature. The two distinct, strong carbonyl absorptions are key for confirming the presence of both the carboxylic acid and the Boc protecting group. The presence of a strong C=O stretching band around 1690 cm⁻¹ is characteristic of Boc-protected amines.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

| 230.1392 | [M+H]⁺ | Protonated molecular ion |

| 252.1211 | [M+Na]⁺ | Sodium adduct |

| 174.0766 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |

| 130.0817 | [M-Boc+H]⁺ | Loss of the Boc group |

Rationale: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6] High-resolution mass spectrometry (HRMS) would provide the accurate mass, allowing for the determination of the elemental composition.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR : Acquire a one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Data Acquisition (ATR)

-

Sample Preparation : Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing : Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

MS Data Acquisition (ESI)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition : Infuse the sample solution into the electrospray ionization (ESI) source of a mass spectrometer. Acquire the spectrum in positive ion mode.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the characterization of this compound. By leveraging NMR for detailed structural elucidation, IR for functional group confirmation, and MS for molecular weight verification, researchers can confidently ascertain the identity and purity of this important synthetic building block. The provided protocols offer a starting point for reliable and reproducible data acquisition.

References

- SpectraBase. 1-Boc-pyrrolidine. [Link]. Accessed January 9, 2026.

- PubChem. 1-Boc-3-pyrrolidinol. [Link]. Accessed January 9, 2026.

- American Elements. This compound. [Link]. Accessed January 9, 2026.

- PubChem. N-Boc-pyrrolidine. [Link]. Accessed January 9, 2026.

- Chem-Impex. Boc-(S-3-amino-2-oxo-1-pyrrolidine-acetic acid. [Link]. Accessed January 9, 2026.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]. Accessed January 9, 2026.

Sources

An In-Depth Technical Guide to the Chiral Purity Analysis of 1-Boc-3-pyrrolidineacetic Acid Enantiomers

Abstract

This technical guide provides a comprehensive framework for the determination of chiral purity of the enantiomers of 1-Boc-3-pyrrolidineacetic acid, a key chiral building block in modern drug development. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep dive into the causality behind methodological choices, ensuring that the presented protocols are not only robust but also scientifically sound and self-validating. This guide is intended for researchers, scientists, and drug development professionals who require a high level of technical accuracy and field-proven insights for their analytical challenges. We will explore the critical importance of enantiomeric purity, delve into the primary analytical techniques for chiral separation—including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—and provide detailed, actionable protocols for method development and validation.

The Imperative of Chiral Purity in Pharmaceutical Development

Chirality, the property of a molecule to exist as non-superimposable mirror images (enantiomers), is a fundamental consideration in the pharmaceutical industry. The human body, being a chiral environment, often interacts differently with each enantiomer of a drug.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse side effects.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the stereochemical characterization of drug substances.[2]

This compound is a valuable chiral intermediate in the synthesis of a variety of pharmacologically active compounds. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceutical agents.[3][4] Ensuring the enantiomeric purity of this building block is paramount, as it directly impacts the stereochemical integrity, and thus the safety and efficacy, of the final Active Pharmaceutical Ingredient (API).[5]

Strategic Approaches to Chiral Separation

The determination of enantiomeric purity for this compound necessitates a robust analytical method capable of resolving the two enantiomers with high selectivity and sensitivity. The primary techniques employed for this purpose are chiral chromatography, including HPLC, SFC, and GC. The choice of technique and the specific method parameters are dictated by the physicochemical properties of the analyte, the required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted technique for enantiomeric separations due to its versatility, robustness, and broad applicability.[6] The separation is achieved using a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers. For an acidic compound like this compound, two main classes of CSPs are particularly effective: polysaccharide-based and macrocyclic glycopeptide-based columns.

-

Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[7] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[7]

-

Causality: The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding and dipole interactions, while the helical grooves can sterically differentiate between the enantiomers. The acidic nature of this compound allows for strong interactions with these CSPs, often leading to excellent resolution.

-

-

Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, offer multimodal separation mechanisms.[2] They possess a complex three-dimensional structure with multiple chiral centers and functional groups (hydroxyl, amino, carboxyl, and aromatic moieties) that can engage in ionic, hydrogen bonding, and inclusion interactions.[1][2]

-

Causality: The presence of both acidic (carboxyl) and basic (amino) groups on the glycopeptide selector makes these columns particularly well-suited for the separation of amphoteric and ionizable compounds like N-Boc protected amino acids.[8] The ionic interaction between the analyte's carboxylic acid and the selector's amino groups can be a dominant factor in the chiral recognition mechanism.

-

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for Chiral HPLC Method Development.

Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[9][10] For chiral separations, SFC is often coupled with the same types of polysaccharide and macrocyclic glycopeptide CSPs used in HPLC.[9]

-

Causality: The low viscosity and high diffusivity of supercritical CO2 lead to improved mass transfer, resulting in higher efficiency and faster separations.[9] Organic modifiers, such as methanol or ethanol, are added to the mobile phase to modulate solvent strength and enhance analyte solubility. For acidic compounds, the addition of an acidic additive is often necessary to ensure good peak shape and reproducibility.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Chiral SFC Method Screening Workflow.

Gas Chromatography (GC): A Niche Approach Requiring Derivatization

Chiral GC can be a highly efficient and sensitive technique for the analysis of volatile compounds. However, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester.

-

Derivatization Strategy: The most common approach is esterification of the carboxylic acid group. This can be achieved through various methods, such as reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silyl ester.

-

Causality: Derivatization replaces the polar and non-volatile carboxylic acid group with a less polar and more volatile ester group, making the analyte amenable to GC analysis. The choice of derivatization reagent can also influence the chromatographic behavior and detection sensitivity.

-

dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Workflow for Chiral GC Analysis.

Experimental Protocols: A Practical Guide

The following protocols are provided as robust starting points for the development of a validated chiral purity method for this compound. It is imperative that these methods are validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).

Protocol 1: Chiral HPLC Method Development on a Polysaccharide-Based CSP

This protocol outlines a systematic approach to developing a normal-phase HPLC method.

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm

-

Mobile Phase Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Trifluoroacetic acid (TFA)

-

Sample: Racemic this compound

2. Sample Preparation:

-

Prepare a stock solution of the racemic compound in isopropanol at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.

3. Chromatographic Conditions (Starting Point):

-

Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 5 µL

4. Method Optimization:

-

Mobile Phase Composition: Adjust the ratio of n-Hexane to IPA. Increasing the percentage of IPA will decrease retention times. The concentration of TFA can be optimized (0.05% - 0.2%) to improve peak shape.

-

Temperature: Vary the column temperature between 15 °C and 40 °C. Lower temperatures often improve chiral selectivity, while higher temperatures can improve peak efficiency.

5. Data Presentation:

| Parameter | Optimized Condition | Rationale |

| Mobile Phase | n-Hexane:IPA:TFA (85:15:0.1) | Balances retention time and resolution. |

| Flow Rate | 0.8 mL/min | Enhances resolution. |

| Temperature | 20 °C | Improves enantioselectivity. |

| Resolution (Rs) | > 2.0 | Baseline separation achieved. |

| Retention Times | Enantiomer 1: ~8.5 minEnantiomer 2: ~10.2 min | Illustrative values. |

Protocol 2: Chiral HPLC Method Development on a Macrocyclic Glycopeptide-Based CSP

This protocol details a reversed-phase approach.

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

-

Mobile Phase Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium acetate

-

Sample: Racemic this compound

2. Sample Preparation:

-

Prepare a stock solution of the racemic compound in methanol at 1 mg/mL.

-

Dilute with the mobile phase to a working concentration of 0.1 mg/mL.

3. Chromatographic Conditions (Starting Point):

-

Mobile Phase: 20 mM Ammonium acetate in water (pH adjusted to 5.5 with acetic acid) : Methanol (20:80 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 5 µL

4. Method Optimization:

-

Organic Modifier: Evaluate both methanol and acetonitrile. The choice of organic modifier can significantly impact selectivity.

-

Buffer pH and Concentration: Vary the pH of the aqueous phase between 4.0 and 6.5. The ionization state of both the analyte and the CSP is pH-dependent and crucial for chiral recognition. Adjust the buffer concentration between 10 mM and 50 mM.

5. Data Presentation:

| Parameter | Optimized Condition | Rationale |

| Mobile Phase | 15 mM Ammonium acetate (pH 5.0) : ACN (10:90) | Optimal balance of ionic and hydrophobic interactions. |

| Flow Rate | 1.0 mL/min | Good efficiency and run time. |

| Temperature | 30 °C | Improved peak shape. |

| Resolution (Rs) | > 1.8 | Adequate separation for quantification. |

| Retention Times | Enantiomer 1: ~6.1 minEnantiomer 2: ~7.5 min | Illustrative values. |

Protocol 3: Chiral GC Method Development via Derivatization

This protocol requires an initial chemical modification of the analyte.

1. Instrumentation and Materials:

-

GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Chiral Capillary Column: e.g., Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm)

-

Derivatization Reagent: Methanolic HCl (3N) or BSTFA with 1% TMCS

-

Solvents: Dichloromethane, Ethyl acetate (anhydrous)

-

Sample: Racemic this compound

2. Derivatization (Methyl Ester Formation):

-

To 1 mg of the sample, add 1 mL of 3N methanolic HCl.

-

Cap the vial and heat at 70 °C for 1 hour.

-

Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.

3. Chromatographic Conditions (Starting Point):

-

Carrier Gas: Helium or Hydrogen

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Oven Program: 100 °C hold for 1 min, ramp at 5 °C/min to 200 °C, hold for 5 min.

-

Detector Temperature (FID): 270 °C

4. Method Optimization:

-

Oven Temperature Program: The temperature ramp rate is a critical parameter for optimizing resolution in chiral GC. A slower ramp rate generally improves separation.

-

Derivatization: If the methyl ester does not provide adequate separation, consider forming a more bulky ester (e.g., propyl or butyl ester) to enhance chiral recognition.

Method Validation: A Trustworthy and Self-Validating System

Once a suitable chiral separation method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines and should address the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by showing that there is no interference from the opposing enantiomer at the retention time of the other.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed for the minor enantiomer over a relevant concentration range.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified, respectively.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking the desired enantiomer with known amounts of the undesired enantiomer.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Conclusion

The determination of the chiral purity of this compound is a critical analytical task in the pharmaceutical development pipeline. This guide has provided a comprehensive overview of the key analytical techniques and detailed, scientifically-grounded protocols for method development. By understanding the underlying principles of chiral separation on polysaccharide and macrocyclic glycopeptide stationary phases, and by systematically approaching method optimization and validation, researchers can confidently establish robust and reliable methods for the enantioselective analysis of this important chiral building block. The successful implementation of these strategies will ensure the stereochemical integrity of downstream drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI.

- The importance of chirality in API development. (n.d.). Veranova.

- Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025, December 11). Pharmaffiliates.

- Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. (n.d.). PubMed.

- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International.

- New Study Outlines on SFC Technique for Chiral Bioanalysis. (2025, February 24). LCGC International.

- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.

- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.

- Q2(R2) Validation of Analytical Procedures. (2024, March). FDA.

- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology.

- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). Dhaka University Journal of Pharmaceutical Sciences.

- Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (n.d.). PubMed Central.